Nocardicin E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nocardicin E is a bioactive compound produced by certain strains of the bacterium Nocardia. It belongs to the class of monocyclic beta-lactam antibiotics, which are known for their antibacterial properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nocardicin E can be synthesized through microbial fermentation. The process involves cultivating a Nocardia strain, such as Nocardia uniformis subsp. tsuyamanensis, in an aqueous nutrient medium under aerobic conditions. The compound is then isolated from the culture broth .

Industrial Production Methods: For industrial production, large-scale microbial fermentation is employed. Advances in genetic engineering have enabled the enhancement of production titers and structural diversification of pharmaceutically important biomolecules, including this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Nocardicin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired modification and the nature of the reaction .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antibacterial activity. These derivatives are often more stable and have improved pharmacokinetic properties .

Applications De Recherche Scientifique

Antimicrobial Activity

Nocardicin E exhibits notable antimicrobial properties, particularly against gram-negative bacteria. It is part of the β-lactam antibiotic class, which is characterized by its ability to inhibit bacterial cell wall synthesis. Research indicates that this compound is effective against a range of pathogens, including:

- Pseudomonas aeruginosa

- Neisseria species

- Proteus species

In vitro studies have shown that this compound has moderate antibacterial activity in low microgram per milliliter concentrations against these pathogens . Its narrow spectrum of activity makes it particularly valuable in targeting specific bacterial strains without disrupting beneficial microbiota.

Biosynthetic Pathways

The biosynthesis of this compound involves complex genetic and enzymatic processes. It is synthesized via a non-ribosomal peptide synthetase pathway, which has been characterized through genomic studies. Key genes involved in the biosynthetic gene cluster include:

- nocA : Initiates the synthesis of nocardicin precursors.

- nocR : Acts as a transcriptional regulator for the biosynthetic pathway.

Recent advances in genome mining and CRISPR-Cas genome editing have enabled researchers to manipulate these pathways to enhance the production of this compound and explore novel derivatives with improved antimicrobial properties .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- In Vivo Studies : Research involving animal models has demonstrated that this compound exhibits superior activity compared to traditional antibiotics like carbenicillin against infections caused by Pseudomonas aeruginosa and Proteus mirabilis, particularly in cases involving β-lactamase-producing strains .

- Resistance Mechanisms : Investigations into bacterial resistance mechanisms have highlighted how this compound remains effective against certain resistant strains due to its unique structure and mode of action .

- Potential for Derivatives : Ongoing research aims to develop semi-synthetic derivatives of this compound that may enhance solubility and broaden its spectrum of activity against gram-positive bacteria as well .

Mécanisme D'action

Nocardicin E exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventually causes bacterial cell lysis .

Comparaison Avec Des Composés Similaires

Nocardicin E is unique among beta-lactam antibiotics due to its monocyclic structure. Similar compounds include Nocardicin A, Nocardicin B, and Nocardicin G. These compounds share structural similarities but differ in their side chains and specific activities. Nocardicin A, for example, is known for its resistance to beta-lactamase, an enzyme that deactivates many beta-lactam antibiotics .

Activité Biologique

Nocardicin E is a member of the nocardicin family, a group of monocyclic beta-lactam antibiotics produced by the actinomycete Nocardia uniformis. This compound has garnered attention due to its unique structural features and significant biological activity, particularly against various gram-negative bacteria. This article delves into the biological activity of this compound, exploring its antimicrobial properties, mechanisms of action, and relevant research findings.

Structural Characteristics

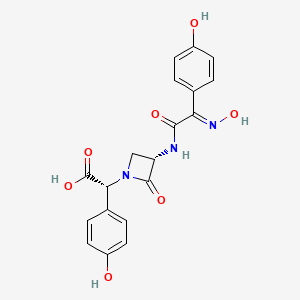

This compound possesses a distinctive structure that contributes to its antibacterial efficacy. It contains a beta-lactam ring and an oxime moiety that is essential for its activity. The presence of a D-homoseryl side chain, attached to a p-(hydroxyphenyl)glycine residue, is critical for optimal antibiotic potency .

Spectrum of Activity

This compound exhibits potent antimicrobial activity against a variety of gram-negative bacteria. Its effectiveness has been demonstrated through various studies, including:

- Pseudomonas aeruginosa : this compound shows significant inhibitory effects against this pathogen, which is known for its resistance to multiple antibiotics.

- Proteus species : It has been effective against indole-positive and indole-negative strains.

- Serratia marcescens : this compound has shown activity against strains resistant to other beta-lactam antibiotics .

The Minimum Inhibitory Concentrations (MICs) for several pathogens have been reported, indicating that this compound is comparable or superior to established antibiotics such as carbenicillin.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Pseudomonas aeruginosa | 3.13 - 12.5 |

| Proteus mirabilis | 25 - 50 |

| Serratia marcescens | 12.5 - 50 |

This compound's mechanism involves inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This action leads to cell lysis and death in susceptible bacteria .

Case Studies and Research Findings

Recent studies have elucidated the biosynthetic pathways and genetic factors influencing the production of nocardicins, including this compound:

- Biosynthetic Gene Clusters : Research has identified specific genes responsible for the biosynthesis of nocardicins, including those encoding enzymes involved in the formation of the beta-lactam ring and oxime moiety .

- Mutational Analysis : Studies involving mutational analysis of Nocardia uniformis have highlighted the role of specific genes (nocJ, nocK, nocL) in producing nocardicins. Disruption of these genes can significantly affect antibiotic production and potency .

- Synergistic Effects : this compound has demonstrated synergistic effects when combined with serum bactericidal factors, enhancing its efficacy against certain pathogens .

Propriétés

Numéro CAS |

63598-46-9 |

|---|---|

Formule moléculaire |

C19H17N3O7 |

Poids moléculaire |

399.4 g/mol |

Nom IUPAC |

(2R)-2-[(3S)-3-[[(2Z)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15-/t14-,16+/m0/s1 |

Clé InChI |

NMMOYDKOFASOBV-HKHZIIAMSA-N |

SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |

SMILES isomérique |

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)O |

SMILES canonique |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |

Synonymes |

(αR,3S)-3-[[(2E)-(Hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; [3S-[1(S*),3R*(E)]]-3-[[(Hydroxyimino)_x000B_(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.